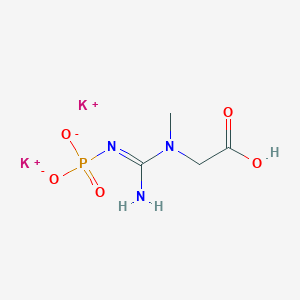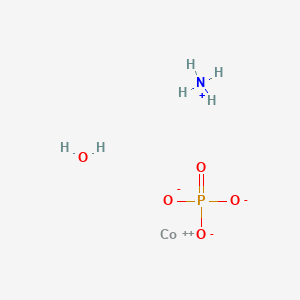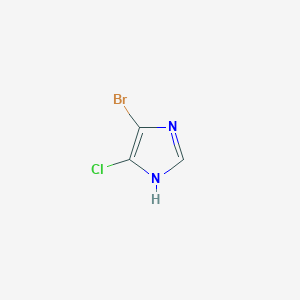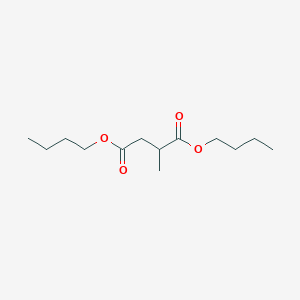
肌酸磷酸二钾盐
描述
Creatine phosphate, dipotassium salt, also known as phosphocreatine, is a high-energy phosphate compound . It plays a crucial role in cellular metabolism, particularly during metabolically stressed states . This compound is used for the transfer of phosphate groups in the creatine phosphate energy shuttle .
Molecular Structure Analysis
The molecular formula of Creatine phosphate, dipotassium salt is C4H8K2N3O5P . The molecular weight is 287.29 g/mol . The exact mass is 286.94757033 g/mol .Chemical Reactions Analysis
Creatine phosphate, dipotassium salt, is involved in the creatine-creatine phosphate energy shuttle . The transfer of the phosphate group from creatine phosphate to ADP and from ATP to creatine forms the basis of this energy shuttle .Physical And Chemical Properties Analysis
Creatine phosphate, dipotassium salt, is a white solid . It has a molecular weight of 287.29 g/mol, and its molecular formula is C4H8K2N3O5P . It has 2 hydrogen bond donors, 6 hydrogen bond acceptors, and 3 rotatable bonds .科学研究应用
High-Energy Phosphate Research
CP is a high-energy phosphate compound that plays a significant role in the storage and transfer of energy within cells. It is used to study:
- Phosphate Group Transfer : CP transfers phosphate groups to ADP, forming ATP, which is essential for many cellular processes .
- Energy Shuttle Mechanisms : The creatine-creatine phosphate energy shuttle is a fundamental concept in bioenergetics, illustrating how cells preserve energy balance .
Creatine Kinase Activity Assays
CP is a substrate for creatine kinase (CK), an enzyme that catalyzes the conversion of creatine and ATP to CP and ADP. It is used in assays to measure:
- CK Activity : Determining CK activity is important in diagnosing various muscular and cardiovascular diseases .
- Enzyme Kinetics : CP is used to study the kinetics of CK under different conditions, providing insights into its mechanism of action .
Neurological Research
In the brain, CP helps maintain ATP levels, which is critical for neuronal function. It is used in studies on:
- Neuroprotection : CP can protect neurons from energy depletion, which is beneficial in research on neurodegenerative diseases .
- Brain Metabolism : Understanding how CP is utilized in the brain can lead to insights into cognitive functions and disorders .
Cardiac Function Analysis
CP is essential for heart muscle function, where it supports the high energy demands of cardiac cells. It is used to study:
- Cardiac Energy Metabolism : CP levels in cardiac tissue can indicate the energetic state of the heart, which is vital in cardiac health research .
- Ischemic Conditions : Research on CP utilization during ischemia can help develop treatments for heart attacks and other cardiac conditions .
Pharmacological Applications
CP has potential pharmacological applications due to its role in energy metabolism. It is studied for:
- Drug Development : Compounds that modulate CP levels could be therapeutic in conditions like muscle dystrophies and heart failure .
- Supplementation Studies : CP supplementation could improve outcomes in diseases where energy metabolism is compromised .
Athletic Performance Enhancement
CP supplementation is widely researched for its potential to enhance athletic performance by:
- Improving Energy Availability : Supplementing with CP can increase the phosphocreatine pool, providing more energy for high-intensity exercise .
- Delaying Muscle Fatigue : By replenishing ATP quickly, CP can help delay the onset of muscle fatigue during strenuous activities .
Cellular Bioenergetics Education
CP is also used as an educational tool to teach students about cellular bioenergetics by demonstrating:
作用机制
Target of Action
The primary target of Creatine Phosphate, Dipotassium Salt is the adenosine diphosphate (ADP) molecule . The compound plays a crucial role in the energy metabolism of cells, particularly in muscle tissue, where it serves as a temporal and spatial buffer for energy .
Mode of Action
Creatine Phosphate, Dipotassium Salt operates through a mechanism known as the creatine-creatine phosphate energy shuttle . In this process, the phosphate group from creatine phosphate is transferred to ADP, forming ATP . This reaction is catalyzed by the enzyme creatine kinase . When ATP levels are low, energy from phosphocreatine is transferred to ADP molecules, which are quickly converted back to ATP .
Biochemical Pathways
The compound affects the ATP-ADP energy conversion pathway . By donating its phosphate group to ADP, it helps maintain a steady supply of ATP, the primary energy currency of the cell . This process is particularly important in tissues with high energy demands, such as muscle tissue .
Pharmacokinetics
Most of the Creatine Phosphate entering systemic circulation is converted to creatine .
Result of Action
The action of Creatine Phosphate, Dipotassium Salt results in the generation of ATP from ADP , providing energy for various cellular processes . This is particularly crucial during periods of high energy demand, such as during muscle contraction .
Action Environment
The action of Creatine Phosphate, Dipotassium Salt is influenced by various environmental factors. For instance, the availability of ADP and the activity of creatine kinase can affect the rate at which creatine phosphate donates its phosphate group . Furthermore, the compound’s stability and efficacy may be influenced by factors such as pH and temperature .
安全和危害
Safety measures for handling Creatine phosphate, dipotassium salt include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended. Ensure adequate ventilation and remove all sources of ignition .
属性
IUPAC Name |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOKPBMWFCQTDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8K2N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066427 | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Creatine phosphate, dipotassium salt | |
CAS RN |
18838-38-5 | |
| Record name | Creatine phosphate dipotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018838385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-[imino(phosphonoamino)methyl]-N-methyl-, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(phosphonoamidino)sarcosine, dipotassium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.729 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-phenyl-7H-benzo[de]anthracen-7-one](/img/structure/B102839.png)
![1-[5-Hydroxy-8-methoxy-2-methyl-2-(4-methylpent-3-enyl)chromen-6-yl]ethanone](/img/structure/B102842.png)




